![molecular formula C10H14N2 B15336397 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine](/img/structure/B15336397.png)
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound makes it a valuable scaffold in the development of pharmaceuticals and other bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the intramolecular Friedel-Crafts acylation of 4-chloroaniline with succinic anhydride, followed by reduction and de-ketalation, can yield 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one . Another approach involves the use of multicomponent heterocyclization reactions to prepare azepine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. One-pot synthesis methods, which combine multiple reaction steps into a single process, are often employed to streamline production and reduce costs .
化学反応の分析
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Halogenation and alkylation reactions can be carried out using reagents like bromine or alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the azepine ring .
科学的研究の応用
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as 5-HT2C receptor agonists, influencing serotonin signaling pathways . The compound’s ability to modulate these pathways makes it a potential therapeutic agent for various conditions, including cardiovascular diseases and neurological disorders .
類似化合物との比較
Similar Compounds
Mozavaptan: A nonpeptide vasopressin V2-receptor antagonist used for the treatment of hyponatremia.
Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.
Evacetrapib: A CETP inhibitor used in the treatment of cardiovascular diseases.
Uniqueness
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine is unique due to its versatile chemical structure, which allows for various modifications and applications. Its ability to interact with multiple biological targets and its role as a scaffold in drug development highlight its significance in medicinal chemistry .
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
2,3,4,5-tetrahydro-1H-1-benzazepin-6-amine |
InChI |
InChI=1S/C10H14N2/c11-9-5-3-6-10-8(9)4-1-2-7-12-10/h3,5-6,12H,1-2,4,7,11H2 |
InChIキー |
KVYUIMOTCPFIDS-UHFFFAOYSA-N |
正規SMILES |
C1CCNC2=CC=CC(=C2C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15336322.png)
![tert-butyl 5,6-dihydro-[3,4'-bipyridine]-1(2H)-carboxylate](/img/structure/B15336330.png)
![2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B15336333.png)

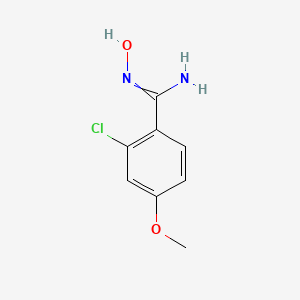
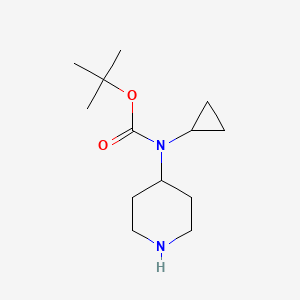

![(2S,4S)-4-[[(E)-4-Bromo-2-buten-1-yl]oxy]-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B15336375.png)
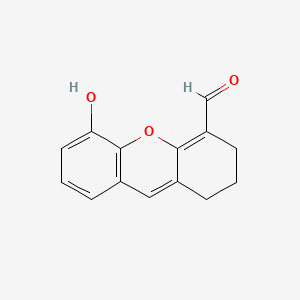
![3-[3-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B15336392.png)

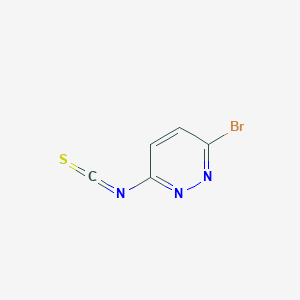
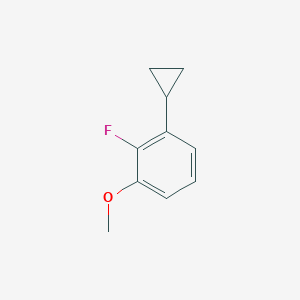
![10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]](/img/structure/B15336420.png)
